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  • Product: (3-Aminophenyl)uronium chloride
  • CAS: 59690-88-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3-Aminophenyl)uronium Chloride for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Chemical Scaffolding In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities with tailored pro...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Chemical Scaffolding

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities with tailored properties are paramount. Among the vast arsenal of chemical building blocks, (3-Aminophenyl)uronium chloride, also known as (3-Aminophenyl)urea monohydrochloride, emerges as a compound of significant interest. Its unique structural motif, featuring a reactive primary amine and a hydrogen-bonding-rich urea functionality, positions it as a versatile scaffold for the development of a diverse array of functional molecules. This guide provides an in-depth exploration of the chemical properties, synthesis, and potential applications of (3-Aminophenyl)uronium chloride, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Core Chemical Identity and Physicochemical Properties

(3-Aminophenyl)uronium chloride is the hydrochloride salt of (3-aminophenyl)urea. The protonation of the aniline nitrogen to form the uronium salt enhances its stability and water solubility.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
Chemical Name (3-Aminophenyl)uronium chloride
Synonyms (3-Aminophenyl)urea monohydrochloride, m-Ureidoaniline HCl, (3-Aminophenyl)-urea HCl
CAS Number 59690-88-9[1]
Molecular Formula C₇H₁₀ClN₃O[1]
Molecular Weight 187.63 g/mol [1]
InChI InChI=1S/C7H9N3O.ClH/c8-5-2-1-3-6(4-5)10-7(9)11;/h1-4H,8H2,(H3,9,10,11);1H
Canonical SMILES C1=CC(=CC(=C1)NC(=O)N)N.Cl

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point >275 °C[1]
Boiling Point 337.75 °C (at 101325 Pa)[1]
Density 1.04 g/cm³ (at 20 °C)[1]
Water Solubility 3.7 g/L (at 33 °C)[1]
LogP -0.914 (at 33 °C)[1]
pKa (Predicted) 14.59 ± 0.50[2]
Appearance White to off-white crystalline solid[3]

Synthesis and Characterization: A Practical Approach

The synthesis of (3-Aminophenyl)uronium chloride is conceptually straightforward, typically involving the reduction of the corresponding nitro-substituted precursor, (3-nitrophenyl)urea. This two-step approach allows for the introduction of the urea functionality prior to the sensitive reduction step.

Synthetic Pathway

synthesis_pathway cluster_0 Step 1: Ureation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 3-Nitroaniline 3-Nitroaniline 3-Nitrophenylurea 3-Nitrophenylurea 3-Nitroaniline->3-Nitrophenylurea HCl (aq), heat Urea Urea Urea->3-Nitrophenylurea 3-Aminophenylurea 3-Aminophenylurea 3-Nitrophenylurea->3-Aminophenylurea Reducing Agent (e.g., Fe/HCl) 3-Aminophenyluronium_chloride (3-Aminophenyl)uronium chloride 3-Aminophenylurea->3-Aminophenyluronium_chloride HCl

Caption: Synthetic pathway for (3-Aminophenyl)uronium chloride.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for the synthesis of aryl ureas and the reduction of nitroarenes.

Step 1: Synthesis of (3-Nitrophenyl)urea

  • To a solution of 3-nitroaniline in aqueous hydrochloric acid, add a molar equivalent of urea.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield (3-nitrophenyl)urea.

Step 2: Synthesis of (3-Aminophenyl)urea and its Hydrochloride Salt

  • Suspend (3-nitrophenyl)urea in a mixture of ethanol and concentrated hydrochloric acid.

  • Add a reducing agent, such as iron powder, in portions while stirring. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

  • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture to remove the iron salts.

  • Cool the filtrate to induce crystallization of (3-Aminophenyl)uronium chloride.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Spectroscopic Characterization
  • ¹H NMR (DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and splitting patterns being indicative of the 1,3-disubstitution pattern. The protons of the amino and urea groups will appear as broad singlets, and their chemical shifts can be concentration-dependent.

  • ¹³C NMR (DMSO-d₆): The spectrum will display signals for the six aromatic carbons and a characteristic downfield signal for the carbonyl carbon of the urea moiety (typically in the range of 155-165 ppm).

  • FT-IR (KBr): The IR spectrum will be characterized by strong N-H stretching vibrations for the amino and urea groups in the region of 3200-3400 cm⁻¹. A prominent C=O stretching band for the urea carbonyl group is expected around 1650-1680 cm⁻¹.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base, (3-aminophenyl)urea, at m/z 152.08.

Chemical Reactivity and Applications

The bifunctional nature of (3-Aminophenyl)uronium chloride, possessing both a nucleophilic amino group and a urea moiety capable of hydrogen bonding, makes it a valuable intermediate in organic synthesis.

Reactivity Profile

The primary amino group is a key site for derivatization. It can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of functional groups. The urea functionality, while generally stable, can participate in hydrogen bonding interactions, which is a crucial aspect of its utility in medicinal chemistry for molecular recognition.

Application as a Dye Intermediate

(3-Aminophenyl)uronium chloride is utilized as an intermediate in the synthesis of reactive dyes. The amino group can be diazotized and then coupled with various aromatic compounds to produce azo dyes with a range of colors. The urea group can act as a linker or a modulator of the dye's properties, such as its affinity for textile fibers.

A Scaffold in Medicinal Chemistry and Drug Development

The aryl urea motif is a well-established pharmacophore in drug design, particularly in the development of kinase inhibitors.[4][5] The urea linkage is adept at forming key hydrogen bonds with the hinge region of protein kinases, a critical interaction for potent inhibition.[4]

drug_scaffold Aminophenyluronium_Chloride (3-Aminophenyl)uronium chloride (Scaffold) Derivatization Derivatization at Amino Group Aminophenyluronium_Chloride->Derivatization Bioactive_Molecules Bioactive Molecules (e.g., Kinase Inhibitors) Derivatization->Bioactive_Molecules

Caption: Role of (3-Aminophenyl)uronium chloride as a drug scaffold.

While specific biological activity data for (3-Aminophenyl)uronium chloride itself is limited in the public domain, its structural analogs have shown significant promise. For instance, diaryl urea derivatives are the cornerstone of several FDA-approved kinase inhibitors, such as Sorafenib, which targets multiple kinases involved in tumor progression and angiogenesis.[1] The (3-aminophenyl) moiety provides a convenient handle for further chemical modifications to explore structure-activity relationships and optimize pharmacokinetic properties.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (3-Aminophenyl)uronium chloride.

Table 3: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation[6]
H317 May cause an allergic skin reaction[6]
H319 Causes serious eye irritation[6]
H335 May cause respiratory irritation[6]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

(3-Aminophenyl)uronium chloride is a chemical compound with a rich potential stemming from its versatile structure. Its utility as a dye intermediate is well-established, and its significance as a scaffold in medicinal chemistry continues to grow. For researchers and drug development professionals, this compound offers a valuable starting point for the synthesis of novel, biologically active molecules. Future research will likely focus on the exploration of new derivatives of (3-Aminophenyl)uronium chloride and the comprehensive evaluation of their therapeutic potential against a range of diseases.

References

  • Google Patents. (n.d.). Preparation and synthesizing method of 3-aminoaniline hydrochloride.
  • LookChem. (n.d.). (3-Aminophenyl)urea. Retrieved January 27, 2026, from [Link]

  • Ostrov, D. A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(10), 1546-1565).
  • PubChem. (n.d.). (3-Aminophenyl)urea. Retrieved January 27, 2026, from [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry, 5(5).
  • V. Usharani, et al. (2013). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 5(5), 2269-2274.
  • Organic Syntheses. (n.d.). Urea, phenyl-, and. Retrieved January 27, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of (3-Aminophenyl)uronium chloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract (3-Aminophenyl)uronium chloride, systematically known as (3-Aminophenyl)-Urea Monohydrochloride, is a s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(3-Aminophenyl)uronium chloride, systematically known as (3-Aminophenyl)-Urea Monohydrochloride, is a small molecule of significant interest in synthetic chemistry and potentially in the broader field of drug discovery. Its bifunctional nature, possessing both a reactive amino group and a urea moiety on a phenyl ring, makes it a versatile building block. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and spectroscopic characteristics. It further delves into a plausible synthetic route and discusses its current and potential applications, particularly within the context of medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers working with or considering the use of this compound in their scientific endeavors.

Introduction

(3-Aminophenyl)uronium chloride, also referred to as (3-Aminophenyl)-Urea Monohydrochloride, is an organic salt with the chemical formula C₇H₁₀ClN₃O. The molecule incorporates a central phenyl ring substituted with an amino group and a ureido group (-NH-CO-NH₂) at the meta position. The uronium chloride designation indicates that the urea functionality is protonated, forming a salt with the chloride anion. This protonation significantly influences the molecule's solubility and reactivity. The presence of the primary amine and the urea functional group opens avenues for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. While its primary documented application lies in the synthesis of reactive dyes, the inherent structural motifs of aryl ureas are prevalent in a vast number of biologically active compounds, suggesting a latent potential for this molecule in drug development programs[1][2][3].

Molecular Structure and Physicochemical Properties

The structural integrity and resulting physicochemical properties of (3-Aminophenyl)uronium chloride are fundamental to its application. A detailed understanding of its molecular architecture is paramount for predicting its behavior in chemical reactions and biological systems.

Chemical Identification
IdentifierValue
Systematic Name (3-Aminophenyl)-Urea Monohydrochloride[4]
Common Synonyms (3-Aminophenyl)uronium chloride, m-Ureidoaniline HCl
CAS Number 59690-88-9[4]
Molecular Formula C₇H₁₀ClN₃O
Molecular Weight 187.63 g/mol
Physicochemical Characteristics
PropertyValueSource
Melting Point >275 °C[4]
Appearance Expected to be a crystalline solidGeneral Knowledge
Solubility Soluble in water and polar organic solventsInferred from salt nature

The high melting point is indicative of the strong intermolecular forces present in the crystalline lattice, likely dominated by ionic interactions and hydrogen bonding. As a salt, it is expected to exhibit good solubility in polar solvents.

Structural Elucidation: A Theoretical Perspective

While a definitive crystal structure for (3-Aminophenyl)uronium chloride is not publicly available, its molecular geometry can be inferred from related structures and computational modeling. The central feature is the planar phenyl ring. The urea group, due to resonance, will also exhibit a degree of planarity. The protonation site in the uronium ion is most likely on the carbonyl oxygen, leading to a resonance-stabilized cation.

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and characterization of (3-Aminophenyl)uronium chloride. The following sections outline the expected spectroscopic signatures based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the urea protons. The aromatic protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The protons of the primary amine (-NH₂) will likely appear as a broad singlet, with its chemical shift being solvent-dependent. The protons of the ureido group (-NH- and -NH₂⁺) will also present as broad singlets, potentially exchanging with each other and with solvent protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon of the urea group is expected to have a characteristic chemical shift in the range of δ 155-165 ppm. The aromatic carbons will appear in the δ 110-150 ppm region, with their specific shifts influenced by the electronic effects of the amino and ureido substituents. A 13C NMR spectrum for the related compound (3-Aminophenyl)urea is noted to be available, which would provide a close approximation of the expected chemical shifts for the title compound[5].

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (3-Aminophenyl)uronium chloride is expected to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchingPrimary amine (-NH₂) and Urea (-NH)
3100-3000C-H stretchingAromatic C-H
~1680C=O stretching (Amide I)Urea carbonyl
~1600N-H bendingPrimary amine (-NH₂) and Urea (-NH)
1600-1450C=C stretchingAromatic ring

The N-H stretching vibrations will likely appear as broad bands due to hydrogen bonding. The carbonyl stretch is a strong and characteristic absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For (3-Aminophenyl)uronium chloride, electrospray ionization (ESI) in positive ion mode would be a suitable technique. The expected molecular ion peak would correspond to the cation [(C₇H₁₀N₃O)⁺] with an m/z of 152.1. Fragmentation patterns would likely involve the loss of ammonia (NH₃) or isocyanic acid (HNCO) from the urea moiety.

Synthesis and Reactivity

Plausible Synthetic Pathway

A likely synthetic route to (3-Aminophenyl)uronium chloride involves a multi-step process starting from a readily available precursor such as m-nitroaniline.

Synthesis_Pathway A m-Nitroaniline B m-Nitrophenylurea A->B C (3-Aminophenyl)urea B->C D (3-Aminophenyl)uronium chloride C->D reagent1 + KCNO, HCl reagent2 Reduction (e.g., Fe/HCl) reagent3 + HCl

Figure 1: Plausible synthetic pathway for (3-Aminophenyl)uronium chloride.

Step-by-step Methodology:

  • Urea Formation: m-Nitroaniline is reacted with potassium cyanate (KCNO) in the presence of an acid, such as hydrochloric acid, to form m-nitrophenylurea.

  • Nitro Group Reduction: The nitro group of m-nitrophenylurea is then reduced to a primary amine. A common and effective method for this transformation is the use of a metal catalyst, such as iron powder in the presence of hydrochloric acid[6]. This step yields (3-Aminophenyl)urea.

  • Salt Formation: Finally, treatment of (3-Aminophenyl)urea with hydrochloric acid results in the protonation of the urea moiety to form the target compound, (3-Aminophenyl)uronium chloride.

Chemical Reactivity

The reactivity of (3-Aminophenyl)uronium chloride is dictated by its functional groups:

  • Primary Aromatic Amine: The amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. This allows for the introduction of a wide range of substituents at this position.

  • Urea Moiety: The urea group can participate in hydrogen bonding and can be a precursor for the synthesis of other heterocyclic systems. The uronium salt form enhances its water solubility.

Applications in Research and Development

Intermediate in Dye Synthesis

The primary established application of (3-Aminophenyl)uronium chloride is as an intermediate in the synthesis of reactive dyes. The primary amino group can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes.

Potential in Drug Discovery

The aryl urea scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy[1][2]. The urea moiety is adept at forming key hydrogen bond interactions with the hinge region of protein kinases. Therefore, (3-Aminophenyl)uronium chloride represents a valuable starting material or fragment for the synthesis of novel bioactive molecules. The presence of the primary amine provides a convenient handle for further chemical modification and library synthesis. The diarylurea structure is a key feature in many biologically active compounds, and this molecule provides a foundational piece for creating such structures[7][8].

Drug_Development_Logic A (3-Aminophenyl)uronium chloride B Aryl Urea Scaffold A->B C Primary Amine Handle A->C E Novel Bioactive Molecules B->E D Library Synthesis (e.g., Acylation, Alkylation) C->D Functionalization D->E Leads to F Kinase Inhibitors E->F Potential as

Figure 2: Logical flow of the utility of (3-Aminophenyl)uronium chloride in drug development.

Conclusion

(3-Aminophenyl)uronium chloride is a versatile chemical entity with a well-defined molecular structure and predictable chemical reactivity. While its current applications are primarily in the dye industry, its structural features, particularly the aryl urea motif, suggest significant untapped potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, and a plausible synthetic route. It is hoped that this technical resource will facilitate further research and application of this intriguing molecule in various scientific disciplines.

References

  • PubChem. (3-Aminophenyl)urea. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 3-Aminophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ChemBK. (2024). (3-Aminophenyl)-Urea Monohydrochloride. Retrieved from [Link]

  • ResearchGate. (2024). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. Retrieved from [Link]

  • PubChem. Urea hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Crysdot LLC. 1-(3-Aminophenyl)urea hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Retrieved from [Link]

  • Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.
  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). X-ray Crystallographic and Computational Study of Quaternary Ammonium Chloride Salts Complexes with Uranyl-Salophen Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Urea, N-(3-aminophenyl)-, hydrochloride (1:1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Aminoacetophenone. NIST WebBook. Retrieved from [Link]

  • PubChem. 3-Aminophenylboronic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Aminophenylboronic acid monohydrate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Urea, (3-aminophenyl)-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Retrieved from [Link]

  • Sci-Hub. (n.d.). The crystal structure of uranyl chloride-bis-triethylammonium chloride. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Retrieved from [Link]

  • ResearchGate. (2022). Periodic Density Functional Theory Calculations of Uranyl Tetrachloride Compounds Engaged in Uranyl–Cation and Uranyl–Hydrogen Interactions: Electronic Structure, Vibrational, and Thermodynamic Analyses. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000). Computational study of analogues of the uranyl ion containing the -N=U=N- unit: density functional theory calculations on UO2(2+), UON+, UN2, UO(NPH3)3+, U(NPH3)2(4+), [UCl4[NPR3]2] (R = H, Me), and [UOCl4[NP(C6H5)3]]. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Retrieved from [Link]

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Sources

Foundational

An In-depth Technical Guide to the Postulated Mechanism of Action of (3-Aminophenyl)uronium chloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Abstract (3-Aminophenyl)uronium chloride, a member of the substituted phenylurea class of compounds, presents a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminophenyl)uronium chloride, a member of the substituted phenylurea class of compounds, presents a compelling scaffold for chemical synthesis and potential pharmacological activity. While direct, in-depth studies on the specific mechanism of action of (3-aminophenyl)uronium chloride are not extensively documented in publicly available literature, its structural features strongly suggest a role as a modulator of key biological pathways. This guide synthesizes the current understanding of closely related diarylurea compounds to postulate a mechanism of action for (3-aminophenyl)uronium chloride, focusing on its potential as a kinase inhibitor. We will explore the foundational chemistry, potential signaling pathway interactions, and provide a framework for experimental validation.

Introduction: The Phenylurea Scaffold in Drug Discovery

The urea derivative motif is a cornerstone in modern medicinal chemistry, with numerous compounds having progressed to clinical use for a wide array of diseases.[1] Substituted phenylureas, in particular, have emerged as a privileged structure, capable of targeting various enzymes and receptors with high affinity and specificity. The central urea group is a key pharmacophoric element, acting as a rigid hydrogen bond donor and acceptor, which facilitates precise interactions with the active sites of biological targets.[2]

(3-Aminophenyl)uronium chloride (also known as (3-Aminophenyl)urea hydrochloride) is a reagent utilized in synthetic organic chemistry, notably as an intermediate for dyes and in peptide coupling.[3][4] However, its core structure, featuring a central urea moiety flanked by two phenyl rings, one of which is substituted with an amino group, is highly analogous to a class of potent kinase inhibitors. This guide will therefore focus on the probable mechanism of action of (3-aminophenyl)uronium chloride through the lens of its potential as a kinase inhibitor, drawing parallels from well-characterized diarylurea compounds.

Postulated Mechanism of Action: Kinase Inhibition

Based on extensive research into structurally similar diarylurea derivatives, the most probable mechanism of action for (3-Aminophenyl)uronium chloride is the inhibition of protein kinases.[2] Specifically, diarylureas are known to be potent Type II kinase inhibitors .

The "DFG-out" Conformation and Type II Inhibition

Protein kinases possess a conserved activation loop, which contains a DFG (Asp-Phe-Gly) motif. In their active state ("DFG-in"), the aspartate residue coordinates a magnesium ion, and the phenylalanine points into a hydrophobic pocket. In the inactive state ("DFG-out"), the phenylalanine and aspartate residues flip, exposing a hydrophobic pocket adjacent to the ATP-binding site.

Type II inhibitors, such as many diarylureas, bind to this inactive "DFG-out" conformation.[2] This mode of inhibition offers several advantages, including increased selectivity, as the "DFG-out" conformation is less conserved across the kinome compared to the active ATP-binding site.

The urea moiety of (3-Aminophenyl)uronium chloride is critical for this interaction. It is postulated to form key hydrogen bonds with the "hinge region" of the kinase, a short segment of amino acids that connects the N- and C-lobes of the kinase domain. The two phenyl rings can then occupy the adjacent hydrophobic pockets, further stabilizing the inactive conformation.

Potential Kinase Targets and Downstream Signaling

Given the known targets of other diarylurea compounds, (3-Aminophenyl)uronium chloride could potentially inhibit several key signaling pathways implicated in cancer and other diseases.

  • VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis (the formation of new blood vessels), a hallmark of cancer. Many diarylurea derivatives are potent inhibitors of VEGFR-2, thereby blocking downstream signaling cascades such as the PLCγ-PKC-Raf-MEK-ERK pathway.[2]

  • Raf/MEK/ERK Signaling Pathway: This is a central signaling cascade that regulates cell growth, differentiation, and survival. Diarylurea-based drugs are well-known inhibitors of Raf kinases (B-Raf and c-Raf).[2]

The diagram below illustrates the postulated interaction of (3-Aminophenyl)uronium chloride with a generic kinase, highlighting the key interactions that stabilize the inactive "DFG-out" conformation.

G cluster_kinase Kinase Domain cluster_inhibitor (3-Aminophenyl)uronium chloride ATP_Pocket ATP Binding Pocket DFG_Motif DFG Motif (out conformation) Hydrophobic_Pocket_1 Hydrophobic Pocket 1 Hydrophobic_Pocket_2 Hydrophobic Pocket 2 (exposed in DFG-out) Hinge_Region Hinge Region Urea_Core Urea Core Urea_Core->Hinge_Region H-bonds Phenyl_Ring_1 Phenyl Ring 1 Phenyl_Ring_1->Hydrophobic_Pocket_1 Hydrophobic Interaction Aminophenyl_Ring_2 3-Aminophenyl Ring 2 Aminophenyl_Ring_2->Hydrophobic_Pocket_2 Hydrophobic Interaction

Figure 1: Postulated binding mode of (3-Aminophenyl)uronium chloride to a kinase domain.

Experimental Protocols for Mechanism Validation

To validate the postulated mechanism of action of (3-Aminophenyl)uronium chloride, a series of biochemical and cellular assays are required. The following protocols provide a general framework for these investigations.

In Vitro Kinase Inhibition Assay

This experiment aims to determine the inhibitory activity of (3-Aminophenyl)uronium chloride against a panel of purified kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of (3-Aminophenyl)uronium chloride in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer containing ATP and the specific kinase to be tested.

    • Prepare a substrate peptide that can be phosphorylated by the kinase.

  • Assay Procedure:

    • In a 96-well plate, add the kinase and varying concentrations of (3-Aminophenyl)uronium chloride.

    • Incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and substrate peptide mixture.

    • Incubate for a specified time at the optimal temperature for the kinase.

    • Stop the reaction.

    • Detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Table 1: Example Data for In Vitro Kinase Inhibition Assay

(3-Aminophenyl)uronium chloride (µM)Kinase Activity (%)% Inhibition
01000
0.01955
0.17525
15050
102080
100595
Cellular Proliferation Assay

This experiment assesses the effect of (3-Aminophenyl)uronium chloride on the growth of cancer cell lines that are known to be dependent on the activity of the target kinases.

Methodology:

  • Cell Culture:

    • Culture the selected cancer cell lines in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in 96-well plates at a predetermined density.

    • After 24 hours, treat the cells with varying concentrations of (3-Aminophenyl)uronium chloride.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).

Figure 2: Workflow for a cellular proliferation assay.

Other Potential Biological Activities

While kinase inhibition is a primary hypothesis, the phenylurea scaffold is known to interact with other biological targets.

  • Neuropeptide Y5 Receptor Antagonism: Phenylurea derivatives have been identified as antagonists of the neuropeptide Y5 (NPY5) receptor, which is involved in the regulation of food intake.[5]

  • Antimicrobial Activity: Some urea and thiourea derivatives have demonstrated antibacterial properties.[6][7]

Further screening against a broader panel of biological targets would be necessary to fully elucidate the pharmacological profile of (3-Aminophenyl)uronium chloride.

Conclusion

(3-Aminophenyl)uronium chloride, while primarily known as a chemical reagent, possesses a molecular architecture that is highly suggestive of biological activity, particularly as a Type II kinase inhibitor. This guide has outlined a postulated mechanism of action based on the well-established pharmacology of related diarylurea compounds. The proposed experimental workflows provide a clear path for the validation of this hypothesis. For researchers in drug discovery, (3-Aminophenyl)uronium chloride represents a valuable starting point for the design and synthesis of novel therapeutic agents. The versatility of the 3-amino group allows for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[4]

References

  • (3-Aminophenyl)urea | C7H9N3O | CID 108806 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • (3-Aminophenyl)-Urea Monohydrochloride - ChemBK. (2024, April 9). Retrieved January 27, 2026, from [Link]

  • Chunduri Venkata Rao et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 4(6), 2259-2264.
  • Fotsch, C., Sonnenberg, J. D., Chen, N., Hale, C., Karbon, W., & Norman, M. H. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 44(14), 2344–2356. [Link]

  • Sikka P, Sahu JK, Mishra AK, Hashim SR (2015) Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem 5: 479-483. doi: 10.4172/2161-0444.1000305
  • Song, D., & co-workers. (Year). Synthesis of a series of 3-haloacylamino benzoylurea derivatives as MTAs. Journal Name, Volume(Issue), pages. [Please note: A full citation could not be generated as the original source was not fully provided in the search results.]
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

Foundational

Spectroscopic Profiling of (3-Aminophenyl)uronium chloride: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Signature of a Key Intermediate (3-Aminophenyl)uronium chloride is a significant chemical intermediate, finding applications in the synthesis of various organic molecules, including...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Signature of a Key Intermediate

(3-Aminophenyl)uronium chloride is a significant chemical intermediate, finding applications in the synthesis of various organic molecules, including dyes and potentially pharmaceutical compounds.[1] A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and predicting its reactivity. This technical guide provides an in-depth analysis of the spectroscopic characteristics of (3-Aminophenyl)uronium chloride, offering researchers and drug development professionals a comprehensive reference for its identification and characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are grounded in established principles of spectroscopic analysis and data from closely related chemical structures.

Molecular Structure and Spectroscopic Overview

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of (3-Aminophenyl)uronium chloride. The compound consists of a phenyl ring substituted with an amino group at the meta-position and a uronium chloride group. The uronium group is the salt formed from the protonation of urea.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a complete picture of the molecular connectivity can be assembled.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of (3-Aminophenyl)uronium chloride in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). The choice of solvent is critical to avoid exchange of labile protons with the solvent. D₂O is a good choice for observing the exchange of amine and urea protons, while DMSO-d₆ will allow for their direct observation.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of the ¹³C isotope.

  • Use Tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

Diagram: ¹H and ¹³C NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh (3-Aminophenyl)uronium chloride b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Acquire ¹H and ¹³C Spectra d->e f Fourier Transform e->f g Phase and Baseline Correction f->g h Integration and Peak Picking g->h i ¹H NMR Spectrum Analysis h->i j ¹³C NMR Spectrum Analysis h->j G a Place Sample on ATR Crystal c Acquire Sample Spectrum a->c b Acquire Background Spectrum b->c d Process Data (Baseline Correction) c->d e Identify Characteristic Absorption Bands d->e

Caption: Workflow for ATR-IR spectroscopic analysis.

Predicted IR Spectral Data
Frequency Range (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine and urea)
3100 - 3000MediumAromatic C-H stretching
~1660StrongC=O stretching (Amide I band)
~1600MediumN-H bending (Amide II band)
1600 - 1450Medium to WeakAromatic C=C stretching
1300 - 1000MediumC-N stretching
Interpretation of the IR Spectrum

The IR spectrum of (3-Aminophenyl)uronium chloride will be dominated by absorptions from the N-H, C=O, and aromatic C-H bonds.

  • N-H Stretching (3400 - 3200 cm⁻¹): A broad and strong absorption in this region is characteristic of N-H stretching vibrations from both the primary amine and the urea groups. Hydrogen bonding will contribute to the broadening of this band. * C=O Stretching (Amide I, ~1660 cm⁻¹): A very strong and sharp absorption around 1660 cm⁻¹ is a hallmark of the carbonyl group in the urea moiety. [3]* N-H Bending (Amide II, ~1600 cm⁻¹): This band, arising from the N-H bending vibration coupled with C-N stretching, is also characteristic of the urea group.

  • Aromatic Vibrations: Aromatic C-H stretching bands will appear between 3100 and 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring will give rise to several bands in the 1600-1450 cm⁻¹ region. [4]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of (3-Aminophenyl)uronium chloride in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

    • Acquire the mass spectrum in positive ion mode. The uronium ion is already charged and should be readily detectable.

    • Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

    • For fragmentation analysis (MS/MS), the parent ion of interest can be isolated and subjected to collision-induced dissociation (CID).

Diagram: Mass Spectrometry Workflow

G a Prepare Dilute Sample Solution b Infuse into ESI Source a->b c Generate Gaseous Ions b->c d Separate Ions by m/z c->d e Detect Ions d->e f Generate Mass Spectrum e->f

Caption: Workflow for ESI-Mass Spectrometry.

Predicted Mass Spectral Data

The molecular formula of (3-Aminophenyl)uronium chloride is C₇H₁₀ClN₃O. The cationic part is [C₇H₁₀N₃O]⁺.

  • Molecular Ion Peak ([M]⁺): The expected mass-to-charge ratio for the intact cation, (3-Aminophenyl)uronium, is approximately m/z 152.08.

  • Major Fragment Ions: Upon fragmentation, several characteristic daughter ions may be observed. The fragmentation pattern will provide clues about the molecular structure.

Diagram: Predicted Mass Spectrometry Fragmentation

G parent (3-Aminophenyl)uronium Cation [C₇H₁₀N₃O]⁺ m/z = 152.08 frag1 [C₆H₆N]⁺ m/z = 92.05 parent->frag1 Loss of Urea frag2 [CH₄N₂O]⁺ m/z = 60.03 parent->frag2 Loss of Aniline

Caption: Predicted fragmentation pathway of the (3-Aminophenyl)uronium cation.

Interpretation of the Mass Spectrum
  • Molecular Ion: The observation of a peak at m/z 152.08 in the positive ion mode ESI-MS would confirm the molecular weight of the cationic portion of (3-Aminophenyl)uronium chloride.

  • Fragmentation Analysis:

    • A common fragmentation pathway for urea derivatives is the cleavage of the C-N bond.

    • Loss of the urea moiety (CH₄N₂O) from the parent ion would result in a fragment with m/z 92.05, corresponding to the anilinium ion ([C₆H₅NH₂]⁺).

    • Alternatively, cleavage of the bond between the phenyl ring and the nitrogen atom could lead to the loss of aniline (C₆H₅NH₂) and the formation of a fragment corresponding to the protonated urea cation ([CH₅N₂O]⁺) at m/z 61.04.

Conclusion: A Multi-faceted Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and characterization of (3-Aminophenyl)uronium chloride. While the data presented in this guide are based on established spectroscopic principles and data from analogous structures, they provide a robust framework for researchers to interpret their own experimental findings. The detailed protocols and interpretations herein should serve as a valuable resource for ensuring the identity and purity of this important chemical intermediate in various research and development settings.

References

  • Vibrational Spectroscopic and Theoretical Studies of Urea Derivatives with Biochemical Interest: N,N'-Dimethylurea, N,N,N',N'Tetramethylurea, and N,N'-Dimethylpropyleneurea - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Spectrophotometric Method for Determination of Urea | Analytical Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. (n.d.). Retrieved January 27, 2026, from [Link]

  • (3-Aminophenyl)-Urea Monohydrochloride - ChemBK. (n.d.). Retrieved January 27, 2026, from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Infrared investigation of uranyl chloride and uranyl fluoride - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved January 27, 2026, from [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. (n.d.). Retrieved January 27, 2026, from [Link]

  • Ch13 - Sample IR spectra - University of Calgary. (n.d.). Retrieved January 27, 2026, from [Link]

  • Analysis of a Synthetic Peptide and Its Impurities | Agilent. (2020, November 10). Retrieved January 27, 2026, from [Link]

  • Analysis of the Electronic Structure of Aqueous Urea and Its Derivatives: A Systematic Soft X-Ray-TD-DFT Approach | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed Central. (2017, May 10). Retrieved January 27, 2026, from [Link]

  • SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF UREA METAL COMPLEXES WITH Cu(II), Zn(II), Ag - TSI Journals. (2014, February 7). Retrieved January 27, 2026, from [Link]

  • Mass spectrometric identification of singly-charged anionic and cationic sulfur, selenium, tellurium and phosphorus. (n.d.). Retrieved January 27, 2026, from [Link]

  • 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 27, 2026, from [Link]

  • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses - eurl-pesticides.eu. (n.d.). Retrieved January 27, 2026, from [Link]

  • Rapid quantitation of three synthetic cathinones in urine by magnetic dispersive solid-phase extraction combined with DART-HRMS - Analytical Methods (RSC Publishing). (n.d.). Retrieved January 27, 2026, from [Link]

  • H NMR spectra were recorded at 300 and 400 MHz - The Royal Society of Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]

  • ( 3-Aminophenyl)Uronium Chloride | World Chem Corporation -Dyes and Chemical suppliers. (n.d.). Retrieved January 27, 2026, from [Link]

  • Materials Infrared Spectra of Inorganic Compounds. (n.d.). Retrieved January 27, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for (3-Aminophenyl)uronium Chloride Analogs in Advanced Polyamide Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The strategic incorporation of functional monomers into polymer backbones is a cornerstone of modern materials science and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The strategic incorporation of functional monomers into polymer backbones is a cornerstone of modern materials science and drug delivery system design. (3-Aminophenyl)uronium chloride represents a class of activated monomers with significant potential in the synthesis of advanced polymers. This guide provides an in-depth exploration of the application of uronium salt chemistry, specifically utilizing analogs of (3-Aminophenyl)uronium chloride, in the formation of high-performance polyamides. We will delve into the mechanistic underpinnings of this synthetic strategy and provide robust protocols for its implementation.

The Power of Uronium Salts in Amide Bond Formation

Uronium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are renowned as highly efficient coupling agents in peptide synthesis.[1][2] Their utility stems from their ability to activate carboxylic acids, rendering them highly susceptible to nucleophilic attack by amines to form amide bonds. This activation is significantly more effective than that of their guanidinium isomers.[1] The core principle of their reactivity lies in the formation of a highly reactive activated ester intermediate.[3][4]

While the specific compound "(3-Aminophenyl)uronium chloride" is not extensively documented in mainstream chemical literature, we can extrapolate its potential application based on the well-established reactivity of both uronium salts and aminophenols. 3-Aminophenol is a valuable monomer used in the synthesis of various polymers, including polyamides and poly(imide ester)s.[5][6][7][8] By conceptualizing a synthetic strategy where a uronium salt is used to mediate the condensation of 3-aminophenol with a dicarboxylic acid, we can unlock a powerful method for creating novel polyamides with tailored properties.

Mechanistic Insights: The Uronium Salt-Mediated Polyamide Synthesis

The synthesis of polyamides from a diamine and a dicarboxylic acid is a classic example of step-growth polymerization. The use of a uronium salt as a coupling agent dramatically enhances the efficiency of this reaction, allowing it to proceed under mild conditions with high yields. The generally accepted mechanism involves the following key steps[4]:

  • Activation of the Carboxylic Acid: The uronium salt reacts with the carboxylate of the dicarboxylic acid monomer to form a highly reactive activated ester intermediate.

  • Nucleophilic Attack: The amine group of the 3-aminophenol monomer acts as a nucleophile, attacking the carbonyl carbon of the activated ester.

  • Amide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the stable amide bond, regenerating the benzotriazole or azabenzotriazole leaving group and releasing a urea byproduct.

  • Chain Propagation: This process is repeated, extending the polymer chain.

This mechanism is depicted in the workflow diagram below:

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Amide Formation cluster_propagation Step 3: Polymer Chain Growth Dicarboxylic_Acid Dicarboxylic Acid Uronium_Salt Uronium Salt (e.g., HBTU) Activated_Ester Activated Ester Intermediate Dicarboxylic_Acid->Activated_Ester + Uronium Salt Aminophenol 3-Aminophenol Amide_Bond Amide Bond Formation Aminophenol->Amide_Bond + Activated Ester Polyamide Polyamide Chain Amide_Bond->Polyamide Repetition

Figure 1: Workflow for Uronium Salt-Mediated Polyamide Synthesis.

Application Protocol: Synthesis of a Novel Polyamide from 3-Aminophenol and Terephthalic Acid

This protocol details the synthesis of a polyamide from 3-aminophenol and terephthalic acid using HBTU as the coupling agent.

Materials:

  • 3-Aminophenol

  • Terephthalic acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel, add terephthalic acid (1.66 g, 10 mmol) and 3-aminophenol (2.18 g, 20 mmol).

  • Dissolution: Add 100 mL of anhydrous NMP to the flask and stir the mixture until all solids are dissolved.

  • Addition of Coupling Agent and Base: In a separate beaker, dissolve HBTU (7.97 g, 21 mmol) in 50 mL of anhydrous NMP. Add this solution to the dropping funnel. Add DIPEA (3.88 mL, 22 mmol) to the reaction flask.

  • Reaction Initiation: Begin adding the HBTU solution dropwise to the reaction mixture at room temperature over a period of 30 minutes.

  • Polymerization: After the addition is complete, allow the reaction to stir at room temperature for 24 hours under an inert atmosphere.

  • Precipitation and Purification: Pour the viscous polymer solution into 500 mL of vigorously stirring methanol. A fibrous precipitate will form.

  • Washing: Collect the polymer by filtration and wash it thoroughly with methanol (3 x 100 mL) and then with hot water (3 x 100 mL) to remove any unreacted monomers, byproducts, and residual solvent.

  • Drying: Dry the resulting polyamide in a vacuum oven at 80 °C for 24 hours.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Anhydrous solvents are flammable and should be handled with care.

  • Uronium salts and DIPEA are irritants; avoid inhalation and skin contact.

Characterization of the Synthesized Polyamide

The successful synthesis and properties of the polyamide can be confirmed using a variety of analytical techniques:

Technique Purpose Expected Observations
FTIR Spectroscopy To confirm the formation of amide bonds.Appearance of a strong absorption band around 1650 cm⁻¹ (C=O stretching of amide) and a broad band around 3300 cm⁻¹ (N-H stretching). Disappearance of the carboxylic acid O-H stretch.
¹H NMR Spectroscopy To determine the polymer structure.Characteristic aromatic proton signals from both the 3-aminophenol and terephthalic acid moieties, and a downfield signal for the amide proton.
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity index (PDI).A chromatogram showing the molecular weight distribution of the polymer. A higher molecular weight and a low PDI are indicative of a successful polymerization.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.A TGA curve showing the decomposition temperature of the polymer, which is expected to be high for aromatic polyamides.

Visualization of Key Structures

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Polyamide Repeat Unit Aminophenol Aminophenol Terephthalic_Acid Terephthalic_Acid HBTU HBTU DIPEA DIPEA Polyamide [...-NH-(C6H4)-O-CO-(C6H4)-CO-...]n

Figure 2: Key Chemical Structures in the Polyamide Synthesis.

Concluding Remarks

The use of uronium salt-based coupling chemistry provides a highly effective and versatile platform for the synthesis of advanced polyamides from monomers like 3-aminophenol. This approach offers several advantages, including mild reaction conditions, high yields, and the ability to create polymers with well-defined structures. For researchers in materials science and drug development, this methodology opens up new avenues for the design of functional polymers with tailored thermal, mechanical, and solubility properties, which are crucial for applications ranging from high-performance engineering plastics to sophisticated drug delivery vehicles.

References

  • Carpino, L. A., Imazumi, H., El-Faham, A., Ferrer, F. J., Zhang, C., Lee, Y., Foxman, B. M., Henklein, P., Hanay, C., Mügge, C., Wenschuh, H., Klose, J., Beyermann, M., & Bienert, M. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Han, Y., & Albericio, F. (2014). An overview of the synthetic routes to O-acylisoureas and their application in peptide chemistry. Molecules, 19(7), 9872-9893.
  • Karak, N. (2019). Fundamentals of Polymers: A Textbook. PHI Learning Pvt. Ltd.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Novabiochem®. (2023). Peptide Coupling Reagents Guide. MilliporeSigma.
  • Hsiao, S. H., & Yang, C. P. (1991). Polymers based on p-aminophenol. 7. New synthetic approaches to the simplest wholly aromatic poly(imide ester) via the corresponding poly(amic acid) precursor. Macromolecules, 24(26), 6853–6855.
  • Du Pont. (1992). Method for the manufacture of 3-aminophenol.
  • Wikipedia. (2023).
  • Macosko, C. W. (1989). Fundamentals of reaction injection molding.
  • Chemistry LibreTexts. (2021). 2.
  • TCI Chemicals. (n.d.).
  • Hsiao, S. H., & Huang, Y. J. (1999). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. Journal of Polymer Science Part A: Polymer Chemistry, 37(14), 2447-2455.
  • Taylor & Francis. (n.d.). 3-aminophenol – Knowledge and References.
  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Yagci, Y., & Schnabel, W. (1994).
  • Janvier, P., et al. (2003). Ammonium Chloride-Promoted Four-Component Synthesis of Pyrrolo[3,4- b ]pyridin-5-one. Organic Letters, 5(5), 765-768.
  • ChemistryTuition.Net. (2014, October 8). Synthesis of Polyamides. YouTube.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (3-Aminophenyl)uronium chloride

Welcome to the dedicated technical support resource for (3-Aminophenyl)uronium chloride. This guide is crafted for researchers, chemists, and professionals in drug development who are leveraging this specialized guanidin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for (3-Aminophenyl)uronium chloride. This guide is crafted for researchers, chemists, and professionals in drug development who are leveraging this specialized guanidinylating agent in their synthetic endeavors. (3-Aminophenyl)uronium chloride presents unique opportunities for the introduction of the aminophenylguanidinyl moiety. However, its effective use hinges on a clear understanding of its chemical behavior and reaction dynamics.

This document provides a comprehensive troubleshooting guide and a detailed FAQ section to navigate potential experimental challenges. Our objective is to equip you with the expertise to not only resolve issues as they arise but also to proactively design robust and efficient reaction protocols.

Troubleshooting Guide

This section addresses common problems encountered during the application of (3-Aminophenyl)uronium chloride in guanidinylation reactions, offering causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

A frequent challenge in synthesis is the suboptimal yield of the target molecule. This can stem from several factors including reagent quality, reaction setup, or substrate reactivity.

Potential Causes and Solutions:

  • Inadequate Reagent Activation: Uronium salts necessitate a basic environment to become active for the guanidinylation of an amine. The selection and stoichiometry of the base are paramount.

    • Solution: Employ a non-nucleophilic, sterically hindered base to prevent it from competing with the substrate for the reagent. Diisopropylethylamine (DIPEA) or 2,4,6-collidine are excellent candidates. A modest excess of the base (typically 1.1 to 1.5 equivalents) is advisable for complete activation. The base's pKa should be sufficient to deprotonate the amine substrate without inducing unwanted side reactions.

  • Reagent Degradation: Like many of its class, (3-Aminophenyl)uronium chloride can be susceptible to moisture and may degrade if not stored under anhydrous and inert conditions.[1]

    • Solution: It is crucial to store the reagent in a desiccator under a dry, inert atmosphere such as nitrogen or argon and to minimize its exposure to ambient air during handling.[2] Visually inspect the reagent for any clumping or discoloration before use, as these can be signs of decomposition.

  • Steric Hindrance: A sterically demanding amine substrate can significantly impede the rate of guanidinylation.

    • Solution: To overcome the energetic barrier posed by steric hindrance, consider increasing the reaction temperature. However, proceed with caution, as elevated temperatures may trigger side reactions.[3] An alternative approach is to extend the reaction duration, carefully monitoring its progress via TLC or LC-MS.

  • Suboptimal Solvent Choice: The reaction solvent plays a critical role in the solubility of reactants and the overall reaction kinetics.

    • Solution: Anhydrous polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or dichloromethane (DCM) are generally preferred for guanidinylation reactions. If you encounter solubility issues, a co-solvent system may be beneficial. Always use anhydrous solvents to prevent hydrolysis of the uronium salt.

Issue 2: Formation of Side Products

The presence of multiple spots on a TLC analysis or extraneous peaks in an LC-MS chromatogram points to the formation of undesired side products.

Potential Causes and Solutions:

  • Undesired Guanidinylation at N-terminus: In the context of peptide synthesis or with substrates bearing multiple amine functionalities, the reactive uronium salt can inadvertently guanidinylate a free amino group, leading to truncated or undesired products.[4]

    • Solution: This side reaction is particularly prevalent when the uronium reagent is present in excess.[3][5][6] To mitigate this, use a slight excess of the amine substrate relative to the guanidinylating agent. A short pre-activation of the uronium salt with the base before the introduction of the amine substrate can also prove beneficial.[5]

  • Formation of N-acylurea: While characteristic of carbodiimide-mediated couplings, N-acylurea formation can also occur with uronium salts, especially under thermal stress.[3]

    • Solution: Maintain the reaction at the lowest temperature that allows for a practical reaction rate. Ambient temperature is often a suitable starting point.

  • Solvent-Derived Impurities: Dimethylformamide (DMF), while a common solvent, can degrade to form dimethylamine, which can act as a nucleophile and generate side products.

    • Solution: Always use high-purity, anhydrous DMF. If you suspect solvent-related side reactions, consider switching to an alternative like ACN or DCM.

Issue 3: Difficulty in Product Purification

Challenges in isolating the pure product can arise from the presence of unreacted starting materials, side products, or reagent-derived byproducts.

Potential Causes and Solutions:

  • Excess Reagent and Byproducts: The byproducts generated from uronium salt reactions are typically polar and often water-soluble, which can be exploited for their removal.

    • Solution: A standard aqueous workup following the reaction can effectively remove many of these impurities. If your product is organic-soluble, it can be cleanly separated by extraction. For products that are also water-soluble, purification by reverse-phase HPLC is often the method of choice.

  • Ionic Nature of the Product: The guanidinyl group is strongly basic, meaning your final product will likely be a salt. This affects its solubility and chromatographic properties.

    • Solution: During the workup, you can manipulate the pH of the aqueous phase to influence the partition of your product. For chromatographic purification, employing a mobile phase containing a suitable buffer or an additive like trifluoroacetic acid (for reverse-phase HPLC) can significantly improve peak shape and resolution.[7]

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for a guanidinylation reaction using (3-Aminophenyl)uronium chloride?

A1: The optimal temperature is substrate-dependent. For most primary and secondary amines, the reaction proceeds efficiently at ambient temperature (20-25 °C). For substrates that are sterically hindered or electronically deactivated, moderate heating to 30-50 °C may be required.[8] It is always best to begin at room temperature and monitor the reaction before applying heat, as this minimizes the risk of side reactions.[3]

Q2: Which base is recommended, and how much should be used?

A2: A non-nucleophilic organic base is essential to prevent it from reacting with the uronium salt. Diisopropylethylamine (DIPEA) is a widely used and effective choice due to its steric bulk. A stoichiometry of 2-3 equivalents of base relative to the amine substrate is typical. One equivalent serves to neutralize the amine salt (if it is a hydrochloride, for instance), while the remaining 1-2 equivalents facilitate the guanidinylation itself.

Q3: What are the proper storage conditions for (3-Aminophenyl)uronium chloride?

A3: (3-Aminophenyl)uronium chloride is likely hygroscopic and should be stored in a tightly sealed container within a desiccator under a dry, inert atmosphere (e.g., argon or nitrogen).[1] It should also be kept in a cool, dark environment to prevent thermal and photodegradation. Adherence to these storage conditions is vital for preserving the reagent's efficacy.[2]

Q4: How can I effectively monitor the reaction's progress?

A4: The two most common and effective techniques for reaction monitoring are thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). TLC offers a rapid and straightforward method to observe the consumption of starting materials and the emergence of the product spot. LC-MS provides more comprehensive data, including the mass of the product and any byproducts, which is invaluable for both monitoring and troubleshooting.[6]

Q5: Is (3-Aminophenyl)uronium chloride water-soluble?

A5: Uronium salts are characteristically soluble in polar solvents. Therefore, (3-Aminophenyl)uronium chloride is expected to be soluble in water.[9] This property is advantageous for the removal of excess reagent and water-soluble byproducts during the aqueous workup phase.

Q6: What safety precautions should be taken when handling this reagent?

A6: While a specific safety data sheet for (3-Aminophenyl)uronium chloride may not be readily available, it should be handled with the standard precautions for a reactive chemical. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a laboratory coat.[10] Manipulate the solid reagent in a well-ventilated area or a chemical fume hood to prevent the inhalation of fine particles.[10] In the event of skin or eye contact, flush the affected area immediately with copious amounts of water.[2][11]

Experimental Protocols & Data

General Protocol for the Guanidinylation of a Primary Amine
  • Under an inert atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous DMF (to a concentration of 0.1 M). Add DIPEA (2.5 eq.) and stir the solution for 5 minutes at room temperature.

  • In a separate flask, dissolve (3-Aminophenyl)uronium chloride (1.2 eq.) in a minimal amount of anhydrous DMF.

  • Add the (3-Aminophenyl)uronium chloride solution dropwise to the stirred amine solution over a period of 10 minutes.

  • Maintain the reaction at room temperature and monitor its progress periodically by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic phase with water (3 times) to remove DMF and water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Action
Low Yield Incomplete reactionExtend reaction time or cautiously increase temperature.
Reagent decompositionUtilize fresh, properly stored reagent.
Insufficient activationVerify the use of a suitable base and correct stoichiometry.
Side Products N-terminal guanidinylationEmploy a slight excess of the amine; consider pre-activating the uronium salt.[4][5]
Solvent-related issuesUse high-purity, anhydrous solvent.
Purification Issues Presence of water-soluble byproductsImplement a thorough aqueous workup.
Product is in salt formAdjust pH during workup; utilize a buffered mobile phase for HPLC.[7]

Visualizations

Proposed Guanidinylation Workflow

G cluster_prep Reaction Setup cluster_reaction Guanidinylation cluster_workup Workup & Purification reagent Dissolve Amine Substrate in Anhydrous Solvent base Add Non-nucleophilic Base (e.g., DIPEA) reagent->base add_uronium Add Uronium Salt Solution to Amine Mixture base->add_uronium uronium Prepare Solution of (3-Aminophenyl)uronium chloride stir Stir at Room Temperature (or gentle heating if needed) add_uronium->stir monitor Monitor Reaction by TLC or LC-MS stir->monitor quench Aqueous Workup (e.g., add water/brine) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A typical experimental workflow for a guanidinylation reaction.

Proposed Reaction Mechanism and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Uronium (3-Aminophenyl)uronium chloride Active Activated Guanidinylating Agent Uronium->Active + Base Product Guanidinylated Product Active->Product Hydrolysis Hydrolysis Product Active->Hydrolysis + H2O Urea Urea Byproduct Active->Urea Rearrangement Amine R-NH2 (Substrate) Amine->Product

Caption: Proposed guanidinylation mechanism and potential side reactions.

References

  • Ammonium Chloride-Promoted Four-Component Synthesis of Pyrrolo[3,4- b ]pyridin-5-one. (2025). ResearchGate. [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. (2002). Angewandte Chemie International Edition. [Link]

  • Process for the preparation of anhydrous N-(3-chloro-2-hydroxypropyl) trialkylammonium salts. (1986).
  • Synthetic method of 3-aminophenylboronic acid. (2019).
  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013). Dublin Institute of Technology. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2020). The Journal of Organic Chemistry. [Link]

  • Safety Data Sheet: Ammonium chloride. (n.d.). Carl ROTH. [Link]

  • Novel Electroanalytical Technique for Determination of Trospium Hydrochloride. (2018). International Journal of Analytical Chemistry. [Link]

  • Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. (n.d.). ResearchGate. [Link]

  • 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. (2022). PMC. [Link]

  • (3-Aminophenyl)urea. (n.d.). PubChem. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PubMed Central. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). Organic Process Research & Development. [Link]

  • Safety Data Sheet: Ammonium chloride. (n.d.). Carl ROTH. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron. [Link]

  • Product Class 13: Guanidine Derivatives. (n.d.). Science of Synthesis. [Link]

  • Synthesis of Guanidines in Solution. (2015). ResearchGate. [Link]

  • Uranyl chloride. (n.d.). Wikipedia. [Link]

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2021). The Journal of Organic Chemistry. [Link]

  • 3-Hydroxyanilinium chloride. (n.d.). PubChem. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Anilinium chloride. (n.d.). Wikipedia. [Link]

  • 1-(3-Aminophenyl)-3-(2-chloro-4-fluorophenyl)urea. (n.d.). PubChem. [Link]

Sources

Optimization

Common issues with (3-Aminophenyl)uronium chloride as a reagent

Welcome to the technical support center for (3-Aminophenyl)uronium chloride, also known as (3-Aminophenyl)urea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Aminophenyl)uronium chloride, also known as (3-Aminophenyl)urea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this specialized reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful application of (3-Aminophenyl)uronium chloride in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

What is (3-Aminophenyl)uronium chloride and what are its primary applications?

(3-Aminophenyl)uronium chloride, with the CAS number 59690-88-9, is a uronium salt-type coupling reagent. It is primarily used to facilitate the formation of amide bonds between a carboxylic acid and an amine. Its structure, featuring a reactive uronium core, an aminophenyl group, and a urea moiety, makes it suitable for applications in synthetic organic chemistry and peptide coupling. It also finds use as an intermediate in the synthesis of reactive dyes.

How should I store and handle (3-Aminophenyl)uronium chloride?

Proper storage and handling are critical to maintain the reagent's activity. It is recommended to store (3-Aminophenyl)uronium chloride at 2-8°C and to protect it from light[1]. As with many reactive organic compounds, it is advisable to handle it in a well-ventilated area and avoid inhalation of dust or contact with skin and eyes[2].

What are the synonyms for (3-Aminophenyl)uronium chloride?

This reagent is often referred to by several synonyms, which can be a source of confusion. The most common synonym is (3-Aminophenyl)urea hydrochloride . Other names you might encounter include M-Ureidoaniline HCl, Meta Ureido Aniline HCl, and (3-Aminophenyl)-urea monohydrochloride.

Is (3-Aminophenyl)uronium chloride soluble in water and common organic solvents?

II. Troubleshooting Guide

This section provides detailed guidance on how to identify and resolve common issues that may arise during the use of (3-Aminophenyl)uronium chloride in your experiments.

Problem 1: Low or No Product Yield in Amide Coupling Reactions

Symptoms:

  • LC-MS analysis shows unreacted starting materials (carboxylic acid and amine).

  • The desired amide product is present in very low abundance or is completely absent.

Potential Causes and Solutions:

  • Reagent Decomposition: Uronium salts are highly reactive and can be unstable, especially in solution[3]. Solutions of some uronium reagents in DMF have limited stability[3].

    • Solution: Always use freshly prepared solutions of (3-Aminophenyl)uronium chloride. If using pre-made solutions is necessary, do not store them for extended periods. It is best practice to prepare the solution immediately before use.

  • Incomplete Activation of the Carboxylic Acid: The first step in the coupling reaction is the activation of the carboxylic acid by the uronium reagent. If this step is slow or incomplete, the subsequent reaction with the amine will be inefficient[5].

    • Solution: Pre-activate the carboxylic acid with (3-Aminophenyl)uronium chloride and a suitable base (e.g., DIEA) for a short period (e.g., 1-5 minutes) before adding the amine. This ensures the formation of the active ester intermediate.

  • Low Nucleophilicity of the Amine: The amine in your reaction, particularly if it is an aniline derivative, may be weakly nucleophilic, leading to a slow reaction with the activated carboxylic acid.

    • Solution: Consider using a more activating coupling reagent if possible. Alternatively, increasing the reaction temperature or extending the reaction time may improve the yield. However, be mindful that prolonged reaction times can lead to side reactions.

  • Side Reaction: Guanidinylation of the Amine: A common side reaction with uronium-based coupling reagents is the reaction of the reagent itself with the amine, leading to the formation of a guanidinium byproduct and termination of the desired reaction[3][5]. This is particularly problematic when the uronium reagent is used in excess[5].

    • Solution: To minimize guanidinylation, avoid using a large excess of (3-Aminophenyl)uronium chloride. A slight excess of the carboxylic acid relative to the coupling reagent is often recommended[5]. The order of addition is also crucial; pre-activating the carboxylic acid before introducing the amine can significantly reduce this side reaction.

Experimental Protocol: Standard Amide Coupling with Pre-activation

  • Dissolve the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF).

  • Add a suitable non-nucleophilic base, such as Diisopropylethylamine (DIEA) (2.0 eq).

  • Add (3-Aminophenyl)uronium chloride (1.05 eq) to the solution and stir for 1-5 minutes at room temperature.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS until completion.

  • Perform an appropriate aqueous work-up to isolate the product.

Problem 2: Formation of an Unexpected Side Product - Guanidinylation

Symptoms:

  • LC-MS analysis reveals a byproduct with a mass corresponding to the amine starting material plus a guanidinium group.

  • This side reaction consumes the amine, leading to a lower yield of the desired amide product.

Causality and Mechanism:

Uronium salts are highly electrophilic and can react directly with nucleophilic amines. This undesired reaction leads to the formation of a stable guanidinium species on the amine, rendering it incapable of participating in the amide bond formation. This side reaction is more prevalent when the activation of the carboxylic acid is slow or when an excess of the uronium reagent is used[6].

Diagram of Guanidinylation Side Reaction:

guanidinylation reagent (3-Aminophenyl)uronium chloride (Electrophile) side_product Guanidinium Byproduct (Inactive) reagent->side_product Undesired Reaction amine Primary/Secondary Amine (Nucleophile) amine->side_product

Caption: Undesired guanidinylation of the amine by the uronium reagent.

Prevention Strategies:

  • Stoichiometry Control: Use a slight excess of the carboxylic acid relative to the uronium reagent. A common ratio is 1.0 eq of carboxylic acid to 0.95 eq of the coupling reagent.

  • Order of Addition: Always add the uronium reagent to the mixture of the carboxylic acid and base first to allow for pre-activation. The amine should be added last.

  • Alternative Reagents: If guanidinylation remains a persistent issue, especially in challenging couplings like cyclizations or fragment condensations, consider switching to a phosphonium-based coupling reagent (e.g., PyBOP), which does not cause this side reaction[3][5].

Problem 3: Reagent Instability and Discoloration

Symptoms:

  • The solid (3-Aminophenyl)uronium chloride reagent has a dark or discolored appearance.

  • Solutions of the reagent in DMF darken over time.

  • Inconsistent reaction outcomes are observed when using the same batch of reagent over time.

Causality and Prevention:

Uronium salts are inherently reactive and can degrade upon exposure to moisture, light, or prolonged storage at room temperature. The aminophenyl group is also susceptible to oxidation, which can lead to discoloration. The stability of uronium reagents in solution, particularly in DMF, can be limited[3].

Best Practices for Storage and Handling:

  • Storage: Store the solid reagent at the recommended temperature of 2-8°C and protect it from light[1].

  • Handling: Minimize exposure to atmospheric moisture by handling the reagent under an inert atmosphere (e.g., nitrogen or argon) when possible.

  • Solution Stability: Prepare solutions of the reagent immediately before use. Avoid storing solutions for extended periods. If you observe discoloration in the solution, it is a sign of decomposition, and a fresh solution should be prepared.

Troubleshooting Workflow for Failed Reactions:

troubleshooting_workflow cluster_analysis LC-MS Analysis Results cluster_solutions Potential Solutions start Low or No Product Yield check_reagent Check Reagent Quality (Color, Age) start->check_reagent check_conditions Review Reaction Conditions (Stoichiometry, Order of Addition) check_reagent->check_conditions Reagent OK fresh_reagent Use Fresh Reagent/ Prepare Fresh Solution check_reagent->fresh_reagent Reagent Discolored lcms_analysis Analyze Crude Reaction by LC-MS check_conditions->lcms_analysis unreacted_sm Unreacted Starting Materials lcms_analysis->unreacted_sm side_product Guanidinylation Side Product lcms_analysis->side_product other_byproducts Other Unexpected Byproducts lcms_analysis->other_byproducts preactivate Implement Pre-activation Step unreacted_sm->preactivate adjust_stoich Adjust Stoichiometry (Slight excess of acid) side_product->adjust_stoich change_reagent Consider Alternative Coupling Reagent (e.g., Phosphonium) side_product->change_reagent other_byproducts->lcms_analysis Further Investigation Needed

Caption: A workflow for troubleshooting failed amide coupling reactions.

III. Quantitative Data Summary

PropertyValueSource
Water Solubility 16.38 g/L at 25°C[1]
Storage Temperature 2-8°C (protect from light)[1]

IV. References

  • Carpino, L. A., Imazumi, H., El-Faham, A., Ferrer, F. J., Zhang, C., Lee, Y., Foxman, B. M., Henklein, P., Hanay, C., Mügge, C., Wenschuh, H., Klose, J., Beyermann, M., & Bienert, M. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 441-445.

  • El-Faham, A., & Albericio, F. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606-631.

  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC advances, 7(80), 50519-50526.

  • PubChem. (n.d.). (3-Aminophenyl)urea. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 441-445.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Uronium Salts in Chemical Synthesis and Beyond. Retrieved from [Link]

  • LookChem. (n.d.). (3-Aminophenyl)urea. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50519-50526.

  • JOVE. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115).

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of (3-Aminophenyl)uronium Chloride Reactions: A Comparative Analysis of Analytical Methods

Introduction: The Criticality of Method Validation in Pharmaceutical Synthesis In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a proces...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Method Validation in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a process governed by stringent quality control. (3-Aminophenyl)uronium chloride and its derivatives are important intermediates in the synthesis of various bioactive molecules.[1] Ensuring the purity, potency, and consistency of these compounds is not merely a procedural formality but a cornerstone of drug safety and efficacy. The validation of analytical methods used to monitor these reactions provides the documented evidence that the procedures are fit for their intended purpose.[2]

This guide eschews a one-size-fits-all template. Instead, it offers a deep, comparative analysis of the principal analytical techniques for validating reactions involving (3-Aminophenyl)uronium chloride. We will explore the causality behind methodological choices, providing field-proven insights into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which represent the global standard for analytical method validation.[3][4][5]

Chapter 1: High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is unequivocally the most prevalent technique for assessing the purity of non-volatile organic molecules and for quantifying the active component in a mixture. Its strength lies in its high resolving power, sensitivity, and adaptability.

Expertise & Experience: The 'Why' Behind the Method

For a polar, salt-like molecule such as (3-Aminophenyl)uronium chloride, a reverse-phase (RP) HPLC method is the logical starting point. The stationary phase (typically a C18 or C8 silica-based column) is non-polar, while the mobile phase is polar. This setup allows for the effective retention and separation of the polar analyte from potentially less polar starting materials or by-products. The presence of the phenyl group provides a strong chromophore, making UV detection a simple and robust choice for quantification.[6]

Trustworthiness: A Self-Validating HPLC Protocol

An analytical method's protocol is its foundation. To be trustworthy, it must be detailed, reproducible, and validated against internationally recognized standards.[7][8]

Experimental Protocol: RP-HPLC for (3-Aminophenyl)uronium chloride

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often preferred to resolve impurities with a wide range of polarities.

    • Solvent A: 0.1% Phosphoric acid in Water. The acid is crucial for protonating silanol groups on the column, preventing peak tailing and ensuring sharp, symmetrical peaks.

    • Solvent B: Acetonitrile (MeCN).[9]

  • Gradient Program: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. A controlled temperature ensures run-to-run retention time reproducibility.

  • Detection: UV at 254 nm, where the phenyl ring exhibits strong absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase's initial composition (e.g., 95:5 Water:MeCN) to a concentration of approximately 1 mg/mL.

Validation Parameters (ICH Q2(R1) Framework) [5]

  • Specificity: The ability to assess the analyte unequivocally. This is demonstrated by injecting a placebo (all reaction components except the analyte) and a sample spiked with known impurities to ensure no co-elution at the analyte's retention time.[10]

  • Linearity: A minimum of five concentrations are prepared, and the peak area response is plotted against concentration. The correlation coefficient (r²) should ideally be >0.999.[10]

  • Accuracy: Determined by performing recovery studies on a sample spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 98-102%.[11]

  • Precision:

    • Repeatability (Intra-assay): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (%RSD) should be <2%.[5]

    • Intermediate Precision: The assay is repeated by a different analyst on a different day to assess reproducibility.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Visualization: HPLC Validation Workflow

HPLC_Validation_Workflow cluster_Dev Method Development cluster_App Application Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity (Spiking Studies) Dev->Spec Lin Linearity (Calibration Curve) Acc Accuracy (% Recovery) Prec Precision (%RSD) LOQ LOQ/LOD Spec->Lin Validate Lin->Acc Validate Acc->Prec Validate Prec->LOQ Validate App Routine Analysis: - Purity Assay - Impurity Profiling LOQ->App

Caption: A streamlined workflow for HPLC method validation, from development to routine application.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. However, for non-volatile salts like (3-Aminophenyl)uronium chloride, its application is not direct and requires a specific, targeted approach.

Expertise & Experience: The 'Why' Behind the Method

Direct injection of a uronium salt into a hot GC inlet would lead to immediate decomposition, not vaporization.[12] Therefore, GC-MS is not suitable for assaying the main component. Its utility lies in the detection and identification of residual volatile impurities from the synthesis, such as starting materials (e.g., solvents, trialkylamines) or volatile by-products. For analyzing the uronium compound itself, a chemical derivatization step to create a volatile, thermally stable analogue would be necessary. For instance, urea can be analyzed by GC-MS after derivatization with trifluoroacetic anhydride (TFA).[13]

Trustworthiness: A Self-Validating GC-MS Protocol (for Impurities)

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Sample Preparation: Accurately weigh a sample (e.g., 100 mg) into a headspace vial. Add a high-boiling point solvent (e.g., DMSO) and an internal standard. Seal the vial.

  • Headspace Conditions: Incubate the vial at a set temperature (e.g., 80 °C) to allow volatile impurities to partition into the gas phase (headspace).

  • GC Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Program: A temperature gradient from low to high (e.g., 40 °C hold for 5 min, then ramp to 250 °C) to separate solvents based on boiling points.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 35-350.

  • Identification: Impurities are identified by comparing their retention times and mass spectra to a reference library (e.g., NIST).

  • Quantification: Based on the peak area relative to the internal standard.

Visualization: GC-MS Impurity Analysis Workflow

GCMS_Workflow Sample Sample of (3-Aminophenyl)uronium chloride Prep Headspace Vial Prep (Sample + DMSO + Int. Std.) Sample->Prep HS Headspace Autosampler (Incubation & Injection) Prep->HS GC GC Separation (Based on Volatility) HS->GC MS MS Detection (Mass Spectrum Generation) GC->MS Data Data Analysis (Library Search & Quantification) MS->Data

Caption: Workflow for identifying volatile impurities using Headspace GC-MS.

Chapter 3: Quantitative NMR (qNMR): A Primary Method for Assay

Unlike chromatographic techniques that rely on calibration against a reference standard of the same compound, qNMR can determine the purity or concentration of a substance by comparing the integral of one of its signals to the integral of a certified internal standard of a different compound.[14]

Expertise & Experience: The 'Why' Behind the Method

The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei contributing to it.[15] This makes it a primary ratio method of measurement. For (3-Aminophenyl)uronium chloride, qNMR offers a powerful orthogonal technique to HPLC for assay determination. It is particularly valuable for certifying the purity of a reference standard itself, as it is not susceptible to differences in detector response factors.

Trustworthiness: A Self-Validating qNMR Protocol

Experimental Protocol: qNMR for Assay

  • Materials: Calibrated analytical balance, Class A volumetric flasks, certified internal standard (e.g., Maleic Acid), deuterated solvent (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the (3-Aminophenyl)uronium chloride sample.

    • Accurately weigh ~10 mg of the internal standard.

    • Dissolve both together in a precise volume of DMSO-d6 (e.g., 1.0 mL) in a vial.

    • Transfer an aliquot to an NMR tube.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Crucial Parameter: Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated. A D1 of 30-60 seconds is common to ensure full magnetization recovery.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., an aromatic proton) and a signal from the internal standard.

  • Calculation: The purity of the analyte is calculated using the formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    • Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, m=mass, Purity_std = Purity of the internal standard.

Visualization: qNMR Assay Workflow

QNMR_Workflow cluster_Prep Sample Preparation cluster_Acq NMR Acquisition cluster_Calc Data Processing & Calculation Weigh Accurately Weigh: - Analyte - Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire ¹H Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Process Spectrum (Phase, Baseline, Integrate) Acquire->Process Calculate Calculate Purity (Using Integral Ratios) Process->Calculate

Caption: The qNMR workflow, emphasizing precise preparation and critical acquisition parameters.

Chapter 4: Titrimetry: A Classic, Cost-Effective Assay

Titration is one of the oldest and most reliable quantitative chemical analysis methods. For an ionic compound like (3-Aminophenyl)uronium chloride, it offers a simple and inexpensive method for determining the overall salt content.

Expertise & Experience: The 'Why' Behind the Method

The "chloride" counter-ion of the uronium salt is readily quantifiable using argentometric titration. This method involves titrating the sample with a standardized solution of silver nitrate (AgNO₃). The silver ions react with the chloride ions to form insoluble silver chloride (AgCl). The endpoint, where all chloride has precipitated, can be detected using an indicator or potentiometrically. This provides a direct measure of the molar quantity of chloride, which is stoichiometric with the uronium cation.[16] While this method is excellent for assaying the bulk purity of the salt, it is not specific. It cannot distinguish between the desired product and other chloride-containing impurities, such as unreacted starting materials.

Trustworthiness: A Self-Validating Titration Protocol

Experimental Protocol: Argentometric Titration

  • Instrumentation: Calibrated burette, magnetic stirrer, pH/ion meter with a silver electrode for potentiometric detection (preferred for accuracy).

  • Reagents: Standardized 0.1 M Silver Nitrate (AgNO₃) solution, deionized water.

  • Procedure:

    • Accurately weigh a sufficient amount of the sample to consume a measurable volume of titrant (e.g., 150 mg) and dissolve it in deionized water.

    • Add a small amount of dilute nitric acid to prevent the precipitation of silver salts of other anions.

    • Titrate the solution with the standardized AgNO₃ solution.

    • The endpoint is detected as the point of maximum inflection in the potential curve (potentiometric) or by a color change if using an indicator (e.g., potassium chromate).

  • Validation: The method must be validated for accuracy and precision by titrating a certified standard, such as sodium chloride.

Visualization: Titration Workflow

Titration_Workflow Sample Weigh Sample Accurately Dissolve Dissolve Sample in Water/Acid Sample->Dissolve Titrate Titrate with Standardized AgNO₃ Dissolve->Titrate Endpoint Detect Endpoint (Potentiometric or Indicator) Titrate->Endpoint Calculate Calculate Chloride Content & Assay % Endpoint->Calculate

Sources

Comparative

A Comparative Guide to HPLC Analysis of Reactions Involving (3-Aminophenyl)uronium Chloride and its Analogs

For researchers, synthetic chemists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring yield, purity, and safety. When employing reactive intermediates such as uron...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring yield, purity, and safety. When employing reactive intermediates such as uronium-based coupling agents, robust analytical methods are not just a quality control measure; they are a critical component of process understanding and optimization. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of reactions involving aminophenyl-based uronium salts, typified by the structure of (3-Aminophenyl)uronium chloride. While this specific agent may be novel or specialized, the principles of its analysis are well-grounded in the extensive literature on related uronium salts and aromatic amines.

This document will delve into the rationale behind method development, compare viable HPLC-based analytical strategies, and provide actionable protocols. We will explore how to choose the right column, mobile phase, and detector to effectively separate and quantify the starting materials, intermediates, final products, and potential byproducts.

Understanding the Analyte and the Chemistry: The Uronium Advantage and Challenge

Uronium salts, such as HBTU, HATU, and TBTU, are widely used as coupling reagents in amide bond formation, particularly in peptide synthesis.[1] They are favored for their high reactivity and the formation of an active ester intermediate, which readily reacts with an amine. A hypothetical (3-Aminophenyl)uronium chloride would bring the unique electronic and structural properties of the aminophenyl group to this class of reagents.

The core analytical challenge in monitoring these reactions is the complexity of the reaction mixture. It will contain the uronium salt, the carboxylic acid, the amine, the desired amide product, and byproducts. A significant side reaction associated with uronium reagents is guanidinylation, where the uronium salt reacts with the amine nucleophile, forming a guanidinium byproduct that can be difficult to remove and requires precise analytical monitoring.

Comparative HPLC Methodologies

The choice of HPLC method is dictated by the physicochemical properties of the molecules in the reaction mixture. Key considerations include polarity, ionization potential, and UV absorbance.

Reversed-Phase HPLC (RP-HPLC) with UV Detection: The Workhorse Method

RP-HPLC is the most common starting point for the analysis of small organic molecules due to its versatility and wide applicability.[2] For reactions involving (3-Aminophenyl)uronium chloride, a C18 column is a suitable initial choice.[3][4]

Methodological Considerations:

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like ammonium formate or phosphate) and an organic solvent (acetonitrile or methanol) is typically required to resolve compounds with a wide range of polarities.[3] The pH of the aqueous phase is critical for controlling the retention of ionizable compounds like amines and carboxylic acids.

  • Detection: UV detection is straightforward if all components have a suitable chromophore. The phenyl group in the (3-Aminophenyl)uronium chloride and related structures provides good UV absorbance. A Diode Array Detector (DAD) is highly recommended as it allows for the simultaneous monitoring at multiple wavelengths and can help in peak purity assessment.[4]

Alternative RP-HPLC Approach: Ion-Pairing Chromatography

For highly polar or ionic compounds that are poorly retained on a standard C18 column, ion-pairing chromatography can be an effective alternative. An ion-pairing reagent (e.g., trifluoroacetic acid or heptafluorobutyric acid) is added to the mobile phase to form a neutral complex with the analyte, thereby increasing its retention.

Hydrophilic Interaction Liquid Chromatography (HILIC): For Polar Analytes

HILIC is an excellent alternative for the analysis of very polar compounds that are not well-retained by RP-HPLC. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of water.

When to Consider HILIC:

  • If the starting materials or byproducts are highly polar (e.g., small, poly-functional amines or acids).

  • When RP-HPLC fails to provide adequate retention or resolution.

Advanced Detection Techniques: Beyond UV

While UV detection is often sufficient, certain scenarios necessitate more advanced detection methods.

  • Charged Aerosol Detection (CAD): CAD is a universal detector that provides a near-uniform response for non-volatile analytes, irrespective of their optical properties. This is particularly useful for quantifying compounds with poor or no UV chromophore.[5] For instance, if one of the reactants or byproducts lacks a strong UV-absorbing moiety, CAD can provide accurate quantification.[5]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity.[2] It allows for the unambiguous identification of peaks based on their mass-to-charge ratio and can be invaluable for identifying unknown byproducts and impurities.[2]

Experimental Protocols & Data

Protocol: Generic RP-HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing a robust RP-HPLC method for monitoring a coupling reaction involving a uronium salt.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water) to stop the reaction.

    • Dilute the quenched sample to a concentration within the linear range of the detector.

    • Filter the sample through a 0.45 µm filter before injection.[3]

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, 254 nm (adjust based on the UV absorbance maxima of the compounds of interest).

Data Presentation: Comparative Performance

The following table summarizes the expected performance of different HPLC methods for the analysis of a typical coupling reaction.

Parameter RP-HPLC with UV HILIC with CAD LC-MS
Applicability Good for a wide range of non-polar to moderately polar analytes with UV chromophores.Excellent for highly polar analytes.Universal applicability.
Selectivity Good, dependent on column chemistry and mobile phase.Different selectivity compared to RP-HPLC.Excellent, based on mass-to-charge ratio.
Sensitivity Moderate to high, dependent on the analyte's extinction coefficient.Good, independent of optical properties.Very high.
Quantification Straightforward with external standards.Requires careful calibration (can be non-linear).[5]Excellent, can use isotopically labeled internal standards.
Cost & Complexity Low to moderate.Moderate.High.

Workflow and Logic Diagrams

To aid in method selection and development, the following diagrams illustrate the decision-making process and experimental workflow.

HPLC_Method_Selection start Analyze Reaction Mixture (e.g., with (3-Aminophenyl)uronium chloride) check_uv Do all components have a strong UV chromophore? start->check_uv rp_hplc_uv Use RP-HPLC with UV/DAD check_uv->rp_hplc_uv Yes check_polarity Are key analytes very polar? check_uv->check_polarity No check_id Need to identify unknown peaks? rp_hplc_uv->check_id hilic Consider HILIC check_polarity->hilic Yes cad Use CAD for universal detection check_polarity->cad No hilic->cad cad->check_id lcms Use LC-MS check_id->lcms Yes end_method Optimized Analytical Method check_id->end_method No lcms->end_method

Caption: Decision tree for selecting the appropriate HPLC method.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing quench 1. Quench Reaction Aliquot dilute 2. Dilute Sample quench->dilute filter 3. Filter (0.45 µm) dilute->filter inject 4. Inject onto HPLC System filter->inject separate 5. Chromatographic Separation inject->separate detect 6. Detection (UV, CAD, MS) separate->detect integrate 7. Peak Integration detect->integrate quantify 8. Quantification integrate->quantify report 9. Report Results quantify->report

Caption: General workflow for HPLC analysis of a reaction mixture.

Conclusion and Future Perspectives

The successful analysis of reactions involving novel reagents like (3-Aminophenyl)uronium chloride hinges on a systematic approach to HPLC method development. While RP-HPLC with UV detection remains the primary tool, researchers must be prepared to employ alternative separation modes like HILIC and more universal detectors such as CAD or MS to overcome challenges related to analyte polarity and chromophoric properties.[2][5] The methodologies and comparative data presented in this guide provide a solid foundation for developing robust, reliable, and accurate analytical methods essential for modern drug discovery and development.[6] As new coupling reagents continue to be developed, the principles of chromatographic analysis outlined here will remain fundamental to their successful application and characterization.[7][8]

References

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Retrieved from [Link]

  • ResearchGate. (2023). Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. Retrieved from [Link]

  • Agilent. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]

  • ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-Aminophenyl)uronium chloride

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of (3-Aminophenyl)uronium chloride (CAS No. 59690-88-9).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of (3-Aminophenyl)uronium chloride (CAS No. 59690-88-9). As a compound belonging to the uronium salt class, it presents specific hazards that necessitate stringent safety measures. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and procedural integrity.

Understanding the Core Risks: Beyond Standard Irritation

(3-Aminophenyl)uronium chloride is identified as a substance that can cause skin and serious eye irritation. However, the primary concern, rooted in the chemistry of its functional groups, is its potential as a sensitizer .

Causality of Hazard : The uronium moiety is structurally similar to other peptide coupling agents known to be potent immune sensitizers.[1][2][3] Repeated or even single significant exposure can lead to an allergic reaction in susceptible individuals. This sensitization can manifest as skin rashes (contact dermatitis) or respiratory issues. Once an individual is sensitized, subsequent exposure to even minute quantities can trigger a severe allergic response, potentially including anaphylaxis.[1][3] Therefore, all handling procedures must be designed with the primary goal of preventing initial exposure.

Furthermore, upon thermal decomposition, this compound is expected to release toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas, posing a significant inhalation hazard in fire situations.[4]

Table 1: Hazard Profile of (3-Aminophenyl)uronium chloride

Hazard ClassificationDescriptionPrimary Exposure Route
Skin Sensitizer May cause an allergic skin reaction upon contact.Dermal
Skin Irritant Causes skin irritation.Dermal
Serious Eye Irritant Causes serious eye irritation and potentially severe damage.Ocular
Inhalation Hazard Potential for respiratory irritation from dust. In case of fire, toxic gases are produced.Inhalation
Acute Oral Toxicity Harmful if swallowed.Ingestion

The Hierarchy of Controls: Engineering a Safe Workspace

Before detailing personal protective equipment (PPE), it is critical to implement engineering and administrative controls to minimize exposure. This follows the established hierarchy of controls, prioritizing the removal of the hazard at its source.

Mandatory Engineering Controls:

  • Chemical Fume Hood: All weighing, transferring, and handling of solid (3-Aminophenyl)uronium chloride must be conducted within a properly functioning chemical fume hood. This is non-negotiable, as it contains fine powders and prevents the inhalation of aerosolized particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Administrative Controls:

  • Designated Area: Establish a designated area within the laboratory specifically for working with (3-Aminophenyl)uronium chloride and other sensitizers. This area should be clearly marked with warning signs.[5]

  • Training: All personnel must be trained on the specific hazards of this compound, including its sensitizing properties, before they are permitted to handle it. This training must be documented.[6]

cluster_0 Hierarchy of Controls for (3-Aminophenyl)uronium chloride Elimination Elimination/Substitution (Not always feasible) Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering More Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE Less Effective

Caption: Hierarchy of controls for managing chemical hazards.

Personal Protective Equipment (PPE): Your Last Line of Defense

Given the sensitizing nature of (3-Aminophenyl)uronium chloride, meticulous selection and use of PPE are paramount. PPE should be considered the final barrier of protection after all engineering and administrative controls are in place.

Eye and Face Protection:

  • Safety Goggles: Chemical splash goggles are mandatory at all times when handling the compound. They must provide a complete seal around the eyes.[5]

  • Face Shield: A full-face shield must be worn in addition to safety goggles whenever there is a significant risk of splashes, such as when handling solutions or during spill cleanup.

Skin and Body Protection:

  • Gloves: Double-gloving is required.

    • Inner Glove: A disposable nitrile glove provides a base layer of protection.

    • Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or neoprene should be worn over the inner nitrile glove.[7] Nitrile gloves alone are suitable for incidental contact, but for extended handling, a more robust material is necessary.[8] Gloves must be inspected for any signs of degradation or punctures before each use. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and disposed of as hazardous waste.

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required.

  • Additional Protection: For large-scale operations or during spill cleanup, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.

Respiratory Protection:

  • Due to the risk of respiratory sensitization from airborne dust, respiratory protection is required when handling the solid compound outside of a fume hood (a scenario that should be avoided) or if there is any indication of dust generation.

  • A NIOSH-approved respirator with a P100 (particulate) filter is recommended.[9] For situations where vapors may also be present, a combination cartridge (e.g., organic vapor/P100) may be necessary. All personnel requiring respirator use must be part of a respiratory protection program that includes medical evaluation and fit testing, in accordance with OSHA regulations (29 CFR 1910.134).[10]

Step-by-Step Handling and Operational Plan

The following protocol outlines the essential steps for safely handling solid (3-Aminophenyl)uronium chloride.

Preparation:

  • Review the SDS: Before beginning any new procedure, review the Safety Data Sheet (SDS).

  • Assemble all materials: Gather all necessary equipment, reagents, and waste containers within the designated fume hood.

  • Don PPE: Put on all required PPE in the correct order: inner gloves, lab coat, outer gloves, and finally, eye/face protection.

Weighing and Transfer:

  • Perform in Fume Hood: Conduct all manipulations of the solid compound inside a certified chemical fume hood.

  • Minimize Dust: Handle the solid gently to avoid creating dust. Use a spatula for transfers. Do not pour the dry powder.

  • Tare and Weigh: Place a weighing vessel on the balance, tare it, and carefully add the desired amount of the compound.

  • Seal Immediately: Tightly cap the primary container immediately after use.

  • Clean Spills: Decontaminate the balance and surrounding surfaces with a damp cloth (water is acceptable for small spills of this compound) immediately after use. Dispose of cleaning materials as hazardous waste.

Dissolution:

  • Add Solvent to Solid: When preparing a solution, add the solvent to the vessel containing the pre-weighed solid. This minimizes the risk of splashing the solid.

  • Maintain Containment: Keep the solution within the fume hood until the reaction is complete or it is transferred to a closed system.

Start Start: Prepare Workspace in Fume Hood DonPPE Don Full PPE (Double Gloves, Goggles, Lab Coat) Start->DonPPE WeighSolid Weigh Solid Compound (Minimize Dust) DonPPE->WeighSolid Transfer Transfer to Reaction Vessel WeighSolid->Transfer CapContainer Securely Cap Stock Container WeighSolid->CapContainer AddSolvent Add Solvent to Solid Transfer->AddSolvent CleanArea Decontaminate Work Area AddSolvent->CleanArea End End: Proceed with Reaction CleanArea->End

Caption: Safe handling workflow for (3-Aminophenyl)uronium chloride.

Emergency Procedures: Plan for the Unexpected

Skin Exposure:

  • Immediately remove contaminated clothing and gloves.

  • Flush the affected area with copious amounts of water for at least 15 minutes. A safety shower should be used for large area exposures.[11]

  • Seek immediate medical attention. Provide the medical team with the SDS for the compound.

Eye Exposure:

  • Immediately flush the eyes with lukewarm water for at least 15 minutes at an eyewash station.[11]

  • Hold the eyelids open to ensure water reaches all surfaces of the eye and eyelid.

  • Remove contact lenses if present, but do not interrupt the flushing.

  • Seek immediate medical attention from an ophthalmologist or emergency services.

Inhalation:

  • Move the affected person to fresh air immediately.

  • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Spill Response:

  • Minor Spill (Solid, within a fume hood):

    • Wearing full PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with soap and water.

    • Place all cleanup materials into the hazardous waste container.[12]

  • Major Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Prevent entry into the contaminated area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Cradle-to-Grave Responsibility

All materials contaminated with (3-Aminophenyl)uronium chloride must be treated as hazardous waste due to its sensitizing properties.

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid materials, including used gloves, weigh papers, absorbent pads, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.[11][12]

  • Aqueous Waste: Collect all aqueous solutions containing the compound in a separate, labeled hazardous waste container. Do not dispose of down the drain.

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.

Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "(3-Aminophenyl)uronium chloride".

  • Keep waste containers securely closed except when adding waste.

  • Store waste in a designated satellite accumulation area that is secure and away from incompatible materials.

Final Disposal:

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. Do not attempt to dispose of this chemical through normal trash or sewer systems.

References

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  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium chloride. Retrieved from [Link]

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  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU. PMC. Retrieved from [Link]

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